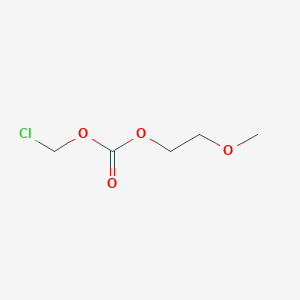

Chloromethyl 2-methoxyethyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

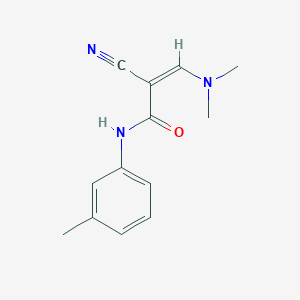

Chloromethyl 2-methoxyethyl carbonate is a chemical compound with the CAS Number: 432037-32-6 . It has a molecular weight of 168.58 . It is in liquid form .

Synthesis Analysis

The synthesis of this compound involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This process affords the corresponding chloromethyl derivatives in good to excellent yields .Molecular Structure Analysis

The molecular structure of this compound contains a total of 32 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s), 1 carbonate (-thio) derivative(s) and 3 ether(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using response surface methodology (RSM) to investigate and optimize process variables for the greener synthesis of chloromethyl ethylene carbonate (CMEC) by carbon dioxide (CO 2) and epichlorohydrin (ECH) .Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 168.58 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

- Gas-Phase Oxidations and Atmospheric Degradation :Chloromethyl 2-methoxyethyl carbonate and similar compounds are involved in atmospheric chemical processes. For instance, the chlorine atom initiated gas-phase oxidations of dimethoxymethane and 1,2-dimethoxyethane have been studied. Methoxymethyl formate and dimethyl carbonate were identified as oxidation products, providing insight into atmospheric degradation schemes of diethers and the fate of alkoxy radicals in such reactions (Wenger et al., 1999).

Applications in Energy Storage Technologies

- Use in Lithium-Ion Batteries :Research has identified 2-methoxyethyl (methyl) carbonate (a related compound) as a useful solvent in rechargeable Li-ion batteries. The unique low-temperature behavior of electrolytes formulated in this compound has been studied, demonstrating its utility in developing more efficient batteries (Gu et al., 2000).

Chemical Synthesis and Catalysis

Catalytic Methylation in Drug Production :Catalytic methylation using dimethyl carbonate, a similar compound, has been explored in producing 2-methoxynaphthalene, an intermediate in naproxen production. This involves using greener agents like dimethyl carbonate instead of traditional methyl halides, showcasing an environmentally friendly approach in pharmaceutical synthesis (Yadav & Salunke, 2013).

Synthesis of Substituted Perhydrofuropyrans :The compound 2-chloromethyl-3-(2-methoxyethoxy)propene, closely related to this compound, has been used in synthesizing substituted perhydrofuropyrans. These compounds are useful in various chemical synthesis applications (Lorenzo et al., 2000).

Green Chemistry and Environmental Sustainability

- Use in Eco-Friendly Solvent Systems :Compounds like methoxymethyl carbonate, derived from this compound, have been explored for their potential in replacing more hazardous solvents. Their applications in sustainable chemical processes have been investigated, highlighting the importance of these compounds in green chemistry initiatives (Teranishi et al., 1995).

Safety and Hazards

The safety information for chloromethyl 2-methoxyethyl carbonate includes several hazard statements such as H227, H315, H318, H335 . It has precautionary statements like P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

chloromethyl 2-methoxyethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFQYLHQIVRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432037-32-6 |

Source

|

| Record name | chloromethyl 2-methoxyethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)

![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2697215.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)

![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)

![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)